1,3,6,8-Tetrachloro-2,7-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,6,8-tetrachloro-2,7-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl4N2/c9-4-1-3-2-5(10)14-8(12)6(3)7(11)13-4/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBZAKMLSOJQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(N=C(C2=C(N=C1Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Advanced Structural Considerations of 1,3,6,8 Tetrachloro 2,7 Naphthyridine
Systematic IUPAC Nomenclature and Positional Isomerism within the Naphthyridine Family
The formal name for the compound of interest, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1,3,6,8-Tetrachloro-2,7-naphthyridine . The numbering of the naphthyridine rings follows a standardized system to ensure unambiguous identification of substituent positions.
The parent structure, naphthyridine, belongs to a class of aromatic heterocyclic compounds known as diazanaphthalenes. These are bicyclic molecules consisting of two fused pyridine (B92270) rings. The naphthyridine family is characterized by positional isomerism, where ten distinct isomers exist, differing only in the placement of the two nitrogen atoms within the fused ring system. researchgate.net This isomerism is fundamental to the chemical diversity and varied properties observed across the naphthyridine family. researchgate.net
| Isomer Name | Nitrogen Positions | Structure |
|---|---|---|
| 1,5-Naphthyridine | 1, 5 | ![]() |
| 1,6-Naphthyridine | 1, 6 | ![]() |
| 1,7-Naphthyridine | 1, 7 | ![]() |
| 1,8-Naphthyridine (B1210474) | 1, 8 | ![]() |
| 2,6-Naphthyridine (B1209661) | 2, 6 | ![]() |
| 2,7-Naphthyridine (B1199556) | 2, 7 | ![]() |
| 1,2-Naphthyridine | 1, 2 | ![]() |
| 2,3-Naphthyridine | 2, 3 | ![]() |
Note: The table includes the most common isomers. 1,3-, 1,4-, and 2,5-isomers are also theoretically possible but are less commonly encountered.
Theoretical Analysis of Molecular Topology and Planarity in the 2,7-Naphthyridine System
The molecular topology of this compound is defined by its core 2,7-naphthyridine framework. This parent heterocycle is an aromatic system, and as such, possesses a planar geometry. This planarity arises from the sp² hybridization of the carbon and nitrogen atoms in the fused rings, which results in a delocalized π-electron system across the molecule.
| Descriptor | 2,7-Naphthyridine | This compound |
|---|---|---|
| Molecular Formula | C₈H₆N₂ | C₈H₂Cl₄N₂ sigmaaldrich.com |
| Molecular Weight | 130.15 g/mol | 267.93 g/mol sigmaaldrich.com |
| Heavy Atom Count | 10 | 14 |
| Ring Count | 2 | 2 |
| Aromaticity | Aromatic | Aromatic (electron deficient) |
Influence of Tetrachloro-Substitution on Aromaticity and Electronic Density Distribution
The substitution of hydrogen with four chlorine atoms at the 1, 3, 6, and 8 positions has a profound impact on the electronic properties of the 2,7-naphthyridine core. Chlorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the aromatic π-system. wikipedia.org
This electron withdrawal has several consequences:
Reduced Basicity: The lone pairs on the nitrogen atoms (N-2 and N-7) are less available for protonation, making the molecule significantly less basic than the parent 2,7-naphthyridine.
Modified Reactivity: The severe electron deficiency deactivates the ring towards electrophilic aromatic substitution. Conversely, it makes the ring system more susceptible to nucleophilic aromatic substitution, although in this specific molecule, the most activated positions are already occupied by chlorine atoms.
Altered Aromaticity: While the molecule retains its aromatic classification, the strong polarization of the sigma framework and the perturbation of the π-system can affect the degree of aromatic stabilization. Computational studies on related systems suggest that high levels of halogenation can impact bond length alternation and other indicators of aromaticity. ehu.eus
| Substituent Position | Electronic Effect | Expected Impact on Local Electron Density |
|---|---|---|
| 1, 3, 6, 8 | Strong Inductive Withdrawal (-I) | Significant decrease in electron density at the substituted carbon and adjacent atoms. |
| 1, 3, 6, 8 | Weak Resonance Donation (+R) | Minor donation from chlorine lone pairs into the π-system, but this effect is largely outweighed by the inductive withdrawal. |
Conformational Analysis and Molecular Dynamics within the Polyhalogenated Naphthyridine Framework
The conformational landscape of this compound is exceptionally simple. Due to the rigid, fused aromatic core, the molecule lacks the rotatable single bonds that give rise to different conformers in more flexible molecules. Therefore, it exists predominantly in a single, planar conformation.
Molecular dynamics (MD) simulations, a computational method used to study the physical movement of atoms and molecules, would confirm this rigidity. rsc.orgrsc.org An MD simulation of this compound would not reveal significant conformational changes. Instead, it would primarily depict:
Intramolecular Vibrations: The continuous stretching and bending of bonds and angles around their equilibrium positions.
Minor Fluctuations: Small, rapid out-of-plane movements of the atoms.
Intermolecular Interactions: In a simulated environment with multiple molecules or a solvent, MD can be used to study aggregation behavior, such as π-stacking, and interactions with other species. nih.govsemanticscholar.org The electron-deficient nature of the rings in this compound would influence these stacking interactions, potentially favoring arrangements with electron-rich aromatic systems.
In essence, the molecule can be considered a rigid scaffold, and its dynamic behavior is limited to vibrations and interactions with its environment rather than changes in its fundamental shape.
Synthetic Methodologies for 1,3,6,8 Tetrachloro 2,7 Naphthyridine: Strategic Approaches and Advancements
Retrosynthetic Disconnection Strategies for the 2,7-Naphthyridine (B1199556) Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the 2,7-naphthyridine core, this approach involves mentally deconstructing the target molecule into simpler, commercially available, or readily synthesizable precursors. This process reveals key bond formations and strategic disconnections that form the basis of a forward synthesis.
A primary disconnection strategy for the 2,7-naphthyridine ring system often involves breaking the bonds of one of the pyridine (B92270) rings, leading back to a substituted pyridine precursor. This simplifies the target to the synthesis of a functionalized pyridine derivative, which can then be elaborated to form the second fused ring.
Key Precursors and Building Blocks for Polyhalogenated Naphthyridines
The synthesis of polyhalogenated naphthyridines necessitates the use of specific precursors that can either introduce halogens at the desired positions from the outset or are amenable to late-stage halogenation.
Key building blocks for the synthesis of the 2,7-naphthyridine scaffold often include derivatives of pyridine. researchgate.net For instance, substituted pyridines containing amino, cyano, or carbonyl groups can serve as versatile starting materials. The specific nature and position of these substituents are crucial for directing the subsequent cyclization and controlling the regiochemistry of the final product.
While direct precursors for 1,3,6,8-tetrachloro-2,7-naphthyridine are not commonly described, the synthesis of related polychlorinated naphthyridines often starts with pre-functionalized pyridine or naphthyridine cores. For example, hydroxynaphthyridines can be converted to their chloro-analogs using standard chlorinating agents.
De Novo Synthesis of the 2,7-Naphthyridine System
De novo synthesis, or the construction of the heterocyclic ring system from acyclic or simpler cyclic precursors, offers a flexible approach to the 2,7-naphthyridine core. These methods allow for the introduction of a variety of substituents and functional groups, providing access to a wide range of derivatives.
Condensation Reactions and Cyclization Protocols for Ring Formation
The formation of the 2,7-naphthyridine ring system is often achieved through condensation and cyclization reactions. researchgate.net These reactions typically involve the formation of one or more carbon-nitrogen bonds to close the ring.
A common strategy involves the condensation of a substituted pyridine with a three-carbon unit. For example, the reaction of an aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of the second pyridine ring. The choice of reactants and reaction conditions is critical for achieving high yields and regioselectivity.
Another approach involves the intramolecular cyclization of a suitably functionalized pyridine derivative. This can be achieved by creating a side chain on the pyridine ring that contains the necessary atoms to form the second ring. Subsequent cyclization, often promoted by acid or base catalysis, leads to the formation of the 2,7-naphthyridine scaffold.
Advanced Synthetic Routes Utilizing Nitrogen-Containing Heterocyclic Precursors
More advanced synthetic strategies leverage other nitrogen-containing heterocycles as precursors to the 2,7-naphthyridine system. These methods can offer novel pathways and access to unique substitution patterns.
One such approach involves the rearrangement of other isomeric naphthyridines or related heterocyclic systems. For example, under specific conditions, certain pyrido[c]pyridines or pyrano[c]pyridines can be converted to the 2,7-naphthyridine scaffold. researchgate.net
Furthermore, the use of multicomponent reactions, where three or more reactants combine in a single pot to form the desired product, has emerged as a powerful tool in heterocyclic synthesis. While specific examples for this compound are scarce, the principles of multicomponent reactions could be applied to construct the 2,7-naphthyridine core in a highly efficient manner.
Targeted Chlorination Strategies
Once the 2,7-naphthyridine core is assembled, the introduction of chlorine atoms at specific positions is the final key step in the synthesis of this compound. Achieving the desired regioselectivity is often the most challenging aspect of this process.
Direct Halogenation Techniques and Regioselective Control
Direct chlorination of the 2,7-naphthyridine ring system can be achieved using various chlorinating agents. However, controlling the regioselectivity of this reaction is difficult due to the presence of multiple reactive sites on the heterocyclic core. The inherent electronic properties of the 2,7-naphthyridine ring direct incoming electrophiles to specific positions, but a mixture of products is often obtained.
To achieve regioselective chlorination, it is often necessary to start with a pre-functionalized 2,7-naphthyridine derivative. For example, the presence of activating or deactivating groups can direct the chlorination to specific positions. Hydroxy or amino groups can be converted to chloro substituents using reagents like phosphorus oxychloride or thionyl chloride. This indirect approach offers greater control over the final substitution pattern.
For the synthesis of this compound, a plausible strategy would involve the synthesis of a 2,7-naphthyridine-1,3,6,8-tetraol or a related precursor, followed by a global chlorination step. This approach, while conceptually straightforward, may be complicated by issues of solubility and reactivity of the polyhydroxylated intermediate.
Indirect Routes via Halogen-Exchange or Pre-functionalization
While direct chlorination of the 2,7-naphthyridine core is a primary synthetic avenue, indirect methods involving halogen-exchange or the transformation of pre-functionalized intermediates offer alternative and sometimes more controlled pathways. These strategies are particularly valuable when regioselectivity is required or when the starting materials for direct chlorination are not readily accessible.
Halogen-exchange reactions represent a key indirect route. Halogenated aromatic compounds are often used as precursors for creating new bioactive molecules because the halogen atom can be easily exchanged. researchgate.net This method typically involves the synthesis of a poly-bromo or mixed halo-substituted naphthyridine, followed by a nucleophilic substitution reaction to replace the bromine or other halogen atoms with chlorine. The success of this approach hinges on the differential reactivity of the halogens at various positions on the naphthyridine ring. For instance, lithium-halogen exchange reactions can proceed with high regioselectivity, allowing for the targeted replacement of a specific halogen atom. researchgate.net This allows chemists to build a molecule with bromine or iodine at specific sites and then selectively swap them for chlorine.
Pre-functionalization involves synthesizing a 2,7-naphthyridine ring that already bears functional groups at the 1,3,6, and 8 positions, which can then be converted into chloro groups. Common precursor functionalities include hydroxyl (-OH), amino (-NH2), or methoxy (B1213986) (-OCH3) groups. For example, naphthyridine cores bearing hydroxyl groups can be converted to their chloro-analogues through treatment with chlorinating agents like phosphorus oxychloride (POCl3). nih.gov Similarly, other functional groups can be transformed in the final steps of the synthesis to yield the desired tetrachlorinated product.
Optimization of Reaction Conditions and Enhancement of Synthetic Efficiency
Improving the efficiency and yield of the synthesis of this compound is crucial for its practical application. This is achieved through the careful optimization of various reaction parameters, including catalytic systems, solvents, and temperature.
Catalysis plays a pivotal role in enhancing the efficiency of synthetic routes to naphthyridine derivatives. Both acid and metal-based catalysts are employed to improve reaction rates and yields. In reactions that involve keto-enol tautomerization, acids like sulfuric acid (H2SO4) and p-toluenesulfonic acid (PTSA) have been shown to catalyze the reaction, leading to the formation of the desired product. researchgate.net Heterogeneous solid acids are also explored as they can be easily removed from the reaction mixture by simple filtration, simplifying the workup process and reducing waste. researchgate.net
Transition metal-based catalysts are also instrumental, particularly in cross-coupling and ring-forming reactions that can be part of the synthetic pathway. Catalytic systems based on nickel, palladium, iron, and ruthenium have demonstrated high activity in the synthesis of various naphthyridines. researchgate.net For example, catalyst systems composed of a transition metal salt, such as Ni(acac)2 or RuCl3, combined with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh3), can significantly influence the conversion of starting materials and the yield of the final products. researchgate.net
Table 1: Effect of Various Catalytic Systems on Naphthyridine Synthesis
| Catalyst System | Conversion of Starting Amine (%) | Yield of Naphthyridine Product (%) | Reference |
| Ni(acac)₂ - PPh₃ - AlEt₃ | 58 | 24 | researchgate.net |
| Co(acac)₂ - PPh₃ - AlEt₃ | 54 | 27 | researchgate.net |
| Fe(acac)₃ - PPh₃ - AlEt₃ | 52 | 29 | researchgate.net |
| RuCl₃ - PPh₃ - AlEt₃ | 95 | 59 | researchgate.net |
| p-Toluenesulfonic acid (PTSA) | - | 30 | researchgate.net |
| Note: Yields and conversions are for model reactions in the synthesis of substituted naphthyridines and illustrate the efficacy of different catalysts. |
The choice of solvent and the control of temperature are critical factors that significantly impact the outcome of polyhalogenation reactions. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates can influence reaction rates and selectivity. In the synthesis of related heterocyclic systems, solvents such as dioxane and diphenyl ether have been used. nih.govekb.eg The selection of a solvent is often empirical, with the ideal choice providing good solubility for the reactants while facilitating product isolation. Studies on other aromatic molecules have shown that solvents with low dipole moments and dielectric constants can lead to higher-intensity fluorescence signals, suggesting that non-polar solvents may be preferable under certain analytical conditions. mdpi.com
Challenges in Scaling Up Synthesis and Addressing Environmental Considerations in Research Protocols
Transitioning the synthesis of this compound from a laboratory research scale to a larger, industrial scale presents significant challenges. nih.gov One of the primary issues is the reproducibility of the reaction on a larger scale; conditions that work well in a small flask may not translate directly to a large reactor. nih.gov Factors such as heat transfer, mixing efficiency, and the rate of reagent addition become much more critical and difficult to control.
The cost and availability of starting materials and reagents are also major considerations. The synthesis of complex heterocyclic molecules often involves multiple steps and utilizes expensive reagents and catalysts, which can make the final product economically unviable for some applications. nih.gov Furthermore, polyhalogenation reactions often employ harsh and corrosive reagents, such as phosphorus oxychloride or strong acids, which require specialized equipment and handling procedures, adding to the complexity and cost of scale-up.
From an environmental perspective, the synthesis of polychlorinated compounds raises several concerns. These reactions can generate significant amounts of hazardous waste, including chlorinated organic byproducts and acidic or basic aqueous waste streams. The use of toxic solvents and reagents necessitates careful waste management and disposal protocols to minimize environmental impact. There is a growing need to develop "greener" synthetic routes that utilize less hazardous reagents, reduce solvent use, and improve atom economy. This includes exploring the use of recyclable solid acid catalysts and designing processes that minimize the formation of toxic byproducts. researchgate.net
Reactivity and Derivatization Chemistry of 1,3,6,8 Tetrachloro 2,7 Naphthyridine: Enabling Molecular Complexity
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the two nitrogen atoms within the 2,7-naphthyridine (B1199556) ring system, compounded by the inductive effects of the four chlorine substituents, significantly activates the scaffold towards nucleophilic attack. This heightened electrophilicity facilitates SNAr reactions, a cornerstone of its functionalization.
Regioselectivity and Stereoelectronic Control in SNAr Transformations
A critical aspect of the SNAr chemistry of 1,3,6,8-tetrachloro-2,7-naphthyridine is the regioselectivity of the substitution. The positions α to the ring nitrogens (1, 3, 6, and 8) are all activated towards nucleophilic attack. However, subtle differences in their electronic environment can lead to preferential substitution at specific sites. The precise regiochemical outcome is often dictated by a combination of stereoelectronic factors, the nature of the incoming nucleophile, and the reaction conditions employed. While specific studies on the regioselectivity of this particular tetrachloro-isomer are not extensively documented in publicly available literature, general principles of SNAr on nitrogen-containing heterocycles suggest that the positions flanking the nitrogen atoms are the most activated.
Amination, Alkoxylation, and Thiolation Protocols with Diverse Nucleophiles
The activated nature of the C-Cl bonds in this compound allows for the facile introduction of a wide array of nucleophiles, leading to the generation of diverse derivatives.
Amination: Reactions with primary and secondary amines proceed readily, often under mild conditions, to yield amino-substituted 2,7-naphthyridines. These reactions are crucial for installing functionalities that can modulate solubility, biological activity, and electronic properties.
Alkoxylation: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can displace the chlorine atoms to form the corresponding alkoxy derivatives. These transformations are valuable for tuning the electronic and steric profile of the molecule.
Thiolation: Thiolates are also effective nucleophiles for the substitution of the chloro groups, leading to the formation of thioether-functionalized 2,7-naphthyridines.
| Nucleophile Type | Example Reagent | Product Type |
| Amine | Primary/Secondary Amines | Amino-2,7-naphthyridines |
| Alkoxide | Sodium Methoxide | Methoxy-2,7-naphthyridines |
| Thiolate | Sodium Thiophenoxide | Thiophenoxy-2,7-naphthyridines |
Sequential and Orthogonal Substitution Strategies for Multifunctional Derivatives
The presence of four reactive sites on the this compound scaffold opens up possibilities for sequential and orthogonal substitution strategies. By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile, and reaction time), it is possible to achieve selective mono-, di-, tri-, or even tetra-substitution. Furthermore, the differential reactivity of the chlorine atoms may allow for orthogonal displacement, where different nucleophiles are introduced in a stepwise manner to construct highly functionalized and unsymmetrical 2,7-naphthyridine derivatives.
Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Centers
In addition to SNAr reactions, the chloro-substituents on the 2,7-naphthyridine ring serve as excellent handles for various palladium-catalyzed cross-coupling reactions. These methods provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Grafting
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with a halide in the presence of a palladium catalyst and a base, is a highly effective method for the arylation and heteroarylation of this compound. This reaction allows for the introduction of diverse aromatic and heteroaromatic moieties, which can significantly impact the photophysical and biological properties of the resulting compounds. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | Aryl-substituted 2,7-naphthyridine |
| This compound | Heteroarylboronic acid | PdCl₂(dppf) | Heteroaryl-substituted 2,7-naphthyridine |
Sonogashira Coupling for Alkynyl Group Introduction
The Sonogashira coupling provides a direct route for the introduction of alkynyl groups onto the 2,7-naphthyridine core. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with the chlorinated positions. The resulting alkynyl-substituted 2,7-naphthyridines are valuable intermediates that can undergo further transformations, such as cycloadditions or serve as building blocks for the construction of extended π-conjugated systems.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Alkynyl-substituted 2,7-naphthyridine |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. acs.orgresearchgate.net The reaction typically involves an aryl halide or pseudohalide and a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.orgsynarchive.com For a substrate like this compound, the four chlorine atoms serve as effective leaving groups, allowing for sequential or exhaustive amination to produce a wide array of amino-naphthyridine derivatives.
The general mechanism proceeds via a catalytic cycle involving the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. acs.org The choice of phosphine (B1218219) ligand is critical for the reaction's success, with bulky, electron-rich ligands like XPhos or P(t-Bu)3 often being employed to facilitate the catalytic cycle, especially with less reactive aryl chlorides. synarchive.com
Given the presence of four reactive sites on the naphthyridine core, the stoichiometry of the amine and the reaction conditions can be tuned to achieve selective mono-, di-, tri-, or tetra-amination. For instance, using a sub-stoichiometric amount of the amine would favor mono-amination, while a large excess under more forcing conditions could lead to the fully substituted product. Microwave-assisted protocols have been shown to dramatically reduce reaction times for double amination reactions on similar dihaloaromatic substrates, from hours to minutes. umich.edu
Table 1: Representative Buchwald-Hartwig Amination Reactions This table presents hypothetical but chemically plausible transformations based on established Buchwald-Hartwig reaction principles.
| Entry | Amine Reactant | Typical Catalyst System | Base | Potential Product(s) |
|---|---|---|---|---|
| 1 | Morpholine (1.1 eq) | Pd₂(dba)₃ / XPhos | NaOtBu | Mono-aminated naphthyridine |
| 2 | Aniline (2.2 eq) | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Di-aminated naphthyridine (mixture of isomers) |
| 3 | Cyclohexylamine (>4 eq) | [(CyPF-tBu)PdCl₂] | LiHMDS | Tetra-aminated naphthyridine |
| 4 | Phenoxazine (2.2 eq, Microwave) | Pd₂(dba)₃ / XPhos | NaOtBu | Di-phenoxazinyl-naphthyridine |
Negishi, Stille, and Hiyama Coupling Applications
Beyond C-N bond formation, the chlorine atoms on the this compound scaffold are excellent handles for palladium-catalyzed C-C bond-forming reactions, such as the Negishi, Stille, and Hiyama couplings. These methods provide access to a vast array of substituted naphthyridines with tailored electronic and steric properties.
Negishi Coupling: This reaction couples organozinc reagents with organic halides. mdpi.com It is known for its high functional group tolerance and reactivity. mdpi.com The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, or directly from organic halides. For the tetrachloronaphthyridine core, Negishi coupling offers a powerful route to introduce alkyl, vinyl, and aryl substituents. Nickel catalysts can also be employed in Negishi couplings. organic-chemistry.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orgnih.gov A key advantage of organostannanes is their stability to air and moisture, with many being commercially available. wikipedia.org The reaction has a broad scope, and the reactivity of the organostannane transfer group generally follows the trend: alkynyl > alkenyl > aryl > allyl > benzyl (B1604629) > alkyl. wikipedia.org This predictable reactivity allows for selective C-C bond formation.
Hiyama Coupling: The Hiyama coupling utilizes organosilanes as coupling partners with organic halides. nih.govnasa.gov A crucial step in the mechanism is the activation of the Si-C bond, typically achieved with a fluoride (B91410) source (like TBAF) or a base, which generates a hypervalent, more reactive pentavalent silicon species. nih.gov Recent advancements have established general protocols for the coupling of aryl chlorides, making this a highly relevant method for derivatizing this compound. Fluoride-free variants, known as the Hiyama-Denmark coupling, use organosilanols and are compatible with silyl-protecting groups.
Table 2: C-C Cross-Coupling Strategies for this compound This table illustrates potential applications of Negishi, Stille, and Hiyama couplings.
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Activator/Additive | Potential Product Group |
|---|---|---|---|---|
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - | Phenyl |
| Stille | Vinyl(tributyl)stannane | Pd(PPh₃)₄ | LiCl | Vinyl |
| Hiyama | (4-Methoxyphenyl)trimethoxysilane | Pd(OAc)₂ / SPhos | TBAF | Aryl |
| Negishi | Ethylzinc bromide | Ni(acac)₂ / Ligand | - | Alkyl |
| Stille | (Thiophen-2-yl)trimethylstannane | PdCl₂(PPh₃)₂ | CuI | Heteroaryl |
| Hiyama | Thien-2-yl(triethoxy)silane | Pd(OAc)₂ / Ligand | TBAF, H₂O | Heteroaryl |
Electrophilic Aromatic Substitution (EAS) Investigations and Limitations
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the attack of an electrophile on the electron-rich π-system. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. However, the reactivity of an aromatic ring towards EAS is highly dependent on the nature of its substituents.
The this compound ring system is exceptionally electron-deficient. This deficiency arises from two primary factors:
Inductive Effects: The four highly electronegative chlorine atoms strongly withdraw electron density from the aromatic rings through the σ-bond framework.
Ring Electronics: The two nitrogen atoms in the 2,7-naphthyridine core are more electronegative than carbon and exert a powerful deactivating effect on the ring towards electrophilic attack, similar to pyridine (B92270).
The combination of these effects renders the carbon atoms of the this compound nucleus extremely unreactive towards standard EAS conditions. The first step of the EAS mechanism, the attack of the aromatic ring on the electrophile, is the rate-determining step as it disrupts aromaticity to form a carbocation intermediate (a σ-complex or arenium ion). For a heavily deactivated system like tetrachloro-2,7-naphthyridine, the energy barrier to form this unstable intermediate is prohibitively high. Therefore, direct EAS reactions on the parent compound are generally not feasible. Any attempt to perform such reactions would likely require harsh conditions that could lead to decomposition rather than the desired substitution. Synthetic strategies aimed at introducing further substituents onto the aromatic carbons would need to rely on alternative methods, such as metalation-electrophile quench sequences, or be performed on derivatives where the electronic properties have been significantly altered, for example, by replacing the chlorine atoms with electron-donating groups.
Reductive Dehalogenation and Selective Halogen Removal Strategies
Reductive dehalogenation offers a strategic approach to modify the this compound scaffold by selectively removing chlorine atoms. This process can be used to generate less-halogenated naphthyridine derivatives, which may possess different physical, chemical, and biological properties, or to create specific substitution patterns for further functionalization.
A prominent method for this transformation is electrocatalytic hydrodechlorination. nasa.gov This technique often employs a palladium catalyst supported on a high-surface-area material like carbon felt. nasa.gov The reaction is typically performed in an aqueous medium at room temperature, where a surface-bound palladium hydride species, generated via electrochemical water reduction, acts as the active reducing agent. nasa.gov
A key advantage of this approach is the potential for selectivity. The chlorine atoms at the α-positions (1 and 8) and β-positions (3 and 6) of the 2,7-naphthyridine core are electronically distinct, which may allow for their stepwise removal. By carefully controlling the reaction conditions, such as the applied potential, catalyst loading, and reaction time, it may be possible to achieve selective mono-, di-, or tri-dechlorination. For example, under optimized conditions, it might be feasible to remove the more reactive chlorine atoms while leaving others intact, yielding products like 1,3-dichloro-2,7-naphthyridine or 1,6-dichloro-2,7-naphthyridine. This controlled removal provides access to a library of partially chlorinated building blocks that would be difficult to synthesize directly.
Table 3: Potential Products from Selective Reductive Dehalogenation This table outlines hypothetical products accessible through controlled dehalogenation.
| Starting Material | Extent of Dehalogenation | Potential Product Structure(s) | Synthetic Utility |
|---|---|---|---|
| This compound | Mono-dehalogenation | Trichloro-2,7-naphthyridine (isomer mixture) | Substrate for regioselective cross-coupling |
| This compound | Di-dehalogenation | Dichloro-2,7-naphthyridine (isomer mixture) | Scaffold for synthesizing unsymmetrical derivatives |
| This compound | Tri-dehalogenation | Monochloro-2,7-naphthyridine (isomer mixture) | Access to nearly fully reduced core |
| This compound | Complete dehalogenation | 2,7-Naphthyridine | Parent heterocyclic core |
Functional Group Interconversions and Post-Synthetic Modifications
Functional group interconversion (FGI) is the process of converting one functional group into another through reactions like substitution, oxidation, or reduction. When applied after the primary derivatization of the this compound core, FGI—often termed post-synthetic modification (PSM)—becomes a powerful tool for fine-tuning molecular properties and building complexity.
Once the chlorine atoms have been replaced via cross-coupling reactions, the newly installed functional groups can be subjected to a wide range of transformations. For example:
Amino Group Modifications: An amino group introduced via Buchwald-Hartwig amination can be acylated to form amides, alkylated, or converted into a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction).
Nitro Group Reduction: If a Stille or Negishi coupling is used to introduce a nitrophenyl group, the nitro functionality can be readily reduced to a primary amine using reagents like SnCl₂/HCl or catalytic hydrogenation. This amine can then undergo further modifications as described above.
Ester Hydrolysis and Amidation: An ester group, introduced via a coupling partner, can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents.
Alkene/Alkyne Transformations: If vinyl or alkynyl groups are installed, they can participate in a host of subsequent reactions, including hydrogenation, hydration, epoxidation, or click chemistry (for terminal alkynes).
These PSM strategies significantly expand the chemical space accessible from the initial tetrachloronaphthyridine scaffold, allowing for the synthesis of highly complex and diverse molecular libraries from a common set of early-stage intermediates.
Ring-Opening, Rearrangement, and Expansion Reactions (if applicable)
While the 2,7-naphthyridine core is a stable aromatic system, it is not immune to rearrangement under specific conditions, particularly when activated by appropriate substituents. Research on related 2,7-naphthyridine derivatives has shown that the ring system can undergo unexpected rearrangements during nucleophilic substitution reactions. nih.gov
Specifically, studies on 1-amino-3-chloro-2,7-naphthyridine derivatives revealed that reaction with certain amines can trigger a rearrangement process, leading to the formation of 6,8-diamino-2,7-naphthyridin-1-ones. nih.gov This type of transformation, which can be classified as a Smiles rearrangement, is influenced by steric and electronic factors, including the nature of the substituents on the naphthyridine ring and the incoming nucleophile. nih.gov The reaction proceeds faster in substrates containing an oxo group at the 3-position, indicating that electron-withdrawing character can facilitate the rearrangement. nih.gov
Although no specific ring-opening or rearrangement reactions have been documented for this compound itself, these findings suggest that such pathways are plausible. The high electrophilicity of the carbon positions due to the four chlorine atoms could make the ring susceptible to attack by potent nucleophiles, potentially initiating a cascade that leads to rearranged or ring-opened products. The applicability would heavily depend on the specific nucleophile and reaction conditions employed.
Photochemical Reactivity and Light-Induced Transformations
The photochemical behavior of polyhalogenated aromatic compounds is an area of significant interest, often involving pathways that lead to dehalogenation or the formation of new products. acs.org Polycyclic aromatic hydrocarbons (PAHs) are known to absorb UV light, which can lead to the generation of excited states capable of undergoing various chemical reactions. researchgate.net
For this compound, two primary photochemical pathways can be considered:
Photoreductive Dehalogenation: Upon UV irradiation, particularly in the presence of a hydrogen-donating solvent (like isopropanol) or an electron donor, the C-Cl bonds can undergo homolytic or heterolytic cleavage. This process can generate aryl radicals or radical anions, which then abstract a hydrogen atom from the solvent to yield a dehalogenated product. acs.org This method could serve as an alternative to chemical or electrochemical reduction for the synthesis of partially dechlorinated naphthyridines.
Photosubstitution: The excited state of the tetrachloronaphthyridine may be more susceptible to nucleophilic attack than the ground state. This light-induced activation could enable substitution reactions with nucleophiles that are unreactive under thermal conditions.
Studies on other PAHs have shown that UV irradiation in aqueous environments can lead to oxidation, producing species like aromatic alcohols and ketones (quinones). While the high chlorine content of this compound makes dehalogenation a more probable pathway, the potential for other light-induced transformations cannot be ruled out and represents an area for further investigation.
Theoretical and Computational Chemistry of 1,3,6,8 Tetrachloro 2,7 Naphthyridine: Insights into Electronic Structure and Reactivity
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and properties of molecules like 1,3,6,8-tetrachloro-2,7-naphthyridine. Such calculations would provide a detailed understanding of its molecular orbitals, charge distribution, and aromaticity.
Frontier Molecular Orbital (FMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's reactivity. ekb.egyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. youtube.com
For this compound, the four electron-withdrawing chlorine atoms and the two nitrogen atoms within the aromatic rings are expected to significantly lower the energies of both the HOMO and LUMO compared to the parent 2,7-naphthyridine (B1199556). The extensive chlorination would lead to a highly electron-deficient π-system. A smaller HOMO-LUMO gap generally suggests higher reactivity. youtube.com A hypothetical FMO analysis would likely reveal the distribution of these orbitals across the naphthyridine core, indicating the most probable sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound
| Parameter | Expected Energy (eV) | Description |
|---|---|---|
| HOMO | Low | Indicates a reduced ability to donate electrons due to the electron-withdrawing nature of the chlorine atoms. |
| LUMO | Very Low | Suggests a high propensity to accept electrons, making the molecule susceptible to nucleophilic attack. |
Charge Distribution, Electrostatic Potential Maps, and Dipole Moments
The distribution of electron density within a molecule is critical for understanding its interactions with other molecules. The presence of four chlorine atoms and two nitrogen atoms in this compound would create a highly polarized structure. The electronegative nitrogen and chlorine atoms would draw electron density away from the carbon atoms of the naphthyridine rings.
An electrostatic potential map would visually represent the charge distribution. clockss.org It is anticipated that regions of negative electrostatic potential (red) would be localized around the nitrogen and chlorine atoms, while the carbon atoms, particularly those adjacent to the nitrogen atoms, would exhibit a positive electrostatic potential (blue). This positive potential on the carbon atoms makes them susceptible to nucleophilic attack. nih.gov
Table 2: Predicted Charge Distribution and Dipole Moment of this compound
| Parameter | Predicted Characteristic | Significance |
|---|---|---|
| Atomic Charges | Negative on N and Cl atoms, Positive on C atoms | Highlights the electrophilic nature of the carbon centers. |
| Electrostatic Potential | Negative potential around N and Cl, Positive potential on the ring carbons | Guides the approach of electrophiles and nucleophiles. clockss.org |
Aromaticity Indices and Electron Delocalization Effects
The aromaticity of the 2,7-naphthyridine core is a key determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of activation energy barriers.
Transition State Characterization and Activation Energy Barriers for Substitution Reactions
Given its electron-deficient nature, this compound is expected to be highly reactive towards nucleophilic aromatic substitution (SNAr). Computational studies can model the reaction pathway of a nucleophile attacking one of the carbon atoms of the naphthyridine ring. This involves locating the transition state structure and calculating the activation energy barrier.
The positions most susceptible to nucleophilic attack would be the carbon atoms at positions 1, 3, 6, and 8, which are directly bonded to chlorine atoms and are activated by the ring nitrogen atoms. The activation energy for the substitution at each of these positions could be calculated to predict the regioselectivity of the reaction. A lower activation energy barrier would indicate a more favorable reaction pathway. sigmaaldrich.com
Table 3: Hypothetical Activation Energy Barriers for Nucleophilic Substitution
| Reaction Position | Expected Activation Energy (kcal/mol) | Predicted Regioselectivity |
|---|---|---|
| C-1/C-8 | Lower | More favored due to activation by adjacent nitrogen. |
Potential Energy Surface Mapping and Kinetic Considerations
A potential energy surface (PES) map provides a comprehensive view of the energy landscape of a chemical reaction, showing the energy of the system as a function of the geometric coordinates of the atoms. By mapping the PES for the nucleophilic substitution on this compound, one could identify the minimum energy pathways from reactants to products, including any intermediate species like Meisenheimer complexes.
Kinetic considerations, derived from the calculated activation energies, would allow for the prediction of reaction rates at different temperatures. This information is crucial for understanding the feasibility and outcome of synthetic transformations involving this compound.
Prediction and Interpretation of Spectroscopic Signatures
To predict the Nuclear Magnetic Resonance (NMR) spectra of this compound, researchers would typically employ quantum mechanical calculations, such as Density Functional Theory (DFT). The process would involve:
Geometry Optimization: The 3D structure of the molecule would be optimized to find its most stable conformation.
Magnetic Shielding Calculations: Using the optimized geometry, the magnetic shielding tensors for each nucleus (¹³C and ¹H, if any were present) would be calculated.
Chemical Shift Determination: The calculated shielding values would be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For a molecule like this compound, which is expected to be largely planar and rigid, significant conformational-dependent spectra would not be anticipated. However, minor deviations from planarity could be investigated.
A hypothetical data table for predicted ¹³C NMR chemical shifts might look like this:
| Atom | Predicted Chemical Shift (ppm) |
| C1 | 150.2 |
| C3 | 152.5 |
| C4 | 120.8 |
| C4a | 145.1 |
| C5 | 120.8 |
| C6 | 152.5 |
| C8 | 150.2 |
| C8a | 145.1 |
Note: The values in this table are purely illustrative and not based on actual calculations.
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Visible spectra. The workflow would be:
Excited State Calculations: TD-DFT calculations would be performed on the optimized ground-state geometry to determine the energies of electronic transitions and their corresponding oscillator strengths.
Spectrum Generation: The calculated transitions would be plotted to generate a theoretical absorption spectrum.
Vibronic Coupling: For a more detailed analysis, vibronic coupling calculations could be performed to understand how electronic transitions are coupled with vibrational modes, which can influence the shape and fine structure of the spectral bands.
The electronic transitions would likely involve the π-systems of the naphthyridine core, with the chlorine substituents influencing the energies of the molecular orbitals.
DFT calculations are also used to predict vibrational spectra (Infrared and Raman). This involves:
Frequency Calculations: After geometry optimization, a frequency calculation is performed to determine the vibrational modes of the molecule.
Mode Assignment: Each calculated vibrational frequency is associated with a specific type of atomic motion, such as C-Cl stretching, ring breathing, or C-H bending (if applicable).
Force Field Calculations: The second derivatives of the energy with respect to atomic displacements, calculated during the frequency analysis, form the basis of a harmonic force field for the molecule.
A hypothetical table of prominent calculated vibrational frequencies might be:
| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| 1550 | Medium | Strong | Aromatic Ring Stretch |
| 1280 | Strong | Medium | C-N Stretch |
| 850 | Very Strong | Weak | C-Cl Stretch |
| 720 | Medium | Medium | Ring Deformation |
Note: The values and assignments in this table are for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations could be used to study the behavior of this compound over time, particularly in the presence of a solvent. This would require:
Force Field Parametrization: A suitable force field, which describes the potential energy of the system, would be needed. For a novel molecule, this might involve developing new parameters.
System Setup: The molecule would be placed in a simulation box filled with a chosen solvent (e.g., water or an organic solvent).
Simulation: The system's trajectory would be calculated over time by solving Newton's equations of motion.
Analysis of the MD trajectory would reveal information about the molecule's conformational stability, its interactions with solvent molecules, and could be used to calculate properties like the radial distribution function of solvent around the solute.
In Silico Design Principles and Virtual Screening for Novel Analogues
Computational methods are pivotal in the design of new molecules with desired properties. For this compound, this could involve:
Pharmacophore Modeling: If a biological target were known, a pharmacophore model could be built based on the key features of the molecule required for activity.
Virtual Screening: Large chemical libraries could be screened computationally to identify other molecules that fit the pharmacophore model or dock well into the active site of a target protein.
Analogue Design: New analogues could be designed by systematically modifying the substituents (e.g., replacing chlorine with other halogens or functional groups) and then computationally evaluating their properties to identify promising candidates for synthesis.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research of 1,3,6,8 Tetrachloro 2,7 Naphthyridine and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 1,3,6,8-tetrachloro-2,7-naphthyridine and its derivatives, providing unequivocal confirmation of their elemental composition through highly accurate mass measurements. Techniques such as electrospray ionization (ESI) are commonly utilized to generate ions of the analyte molecules with minimal fragmentation, allowing for the precise determination of the molecular ion's mass-to-charge ratio (m/z). nih.gov This high level of mass accuracy, typically within a few parts per million (ppm), enables the confident assignment of a unique molecular formula.
Beyond molecular formula determination, HRMS is crucial for elucidating the fragmentation pathways of these compounds. While the parent this compound is not extensively detailed in fragmentation studies, the analysis of related 2,7-naphthyridine (B1199556) derivatives provides significant insight. mdpi.com A general fragmentation pathway for the 2,7-naphthyridine ring system involves the initial loss of substituents, followed by the cleavage of the heterocyclic core. mdpi.com Common neutral losses include hydrogen cyanide (HCN) and acetylene (B1199291) (C₂H₂), leading to characteristic fragment ions. mdpi.com In derivatives with more complex substituents, fragmentation is often directed by the substituent's nature, sometimes involving the participation of the heterocyclic nitrogen atoms in cyclic transition states. mdpi.com For polychlorinated aromatic compounds, the isotopic pattern resulting from the presence of ³⁵Cl and ³⁷Cl isotopes is a key diagnostic feature in the mass spectrum, further aiding in structural confirmation.
Table 1: Illustrative HRMS Fragmentation Data for a Generic Substituted 2,7-Naphthyridine Derivative
| Fragment Ion | Proposed Structure/Loss | m/z (example) |
|---|---|---|
| [M+H]⁺ | Protonated molecule | 251.0924 |
| [M-R+H]⁺ | Loss of a substituent group | 209.0818 |
| [M-HCN+H]⁺ | Loss of hydrogen cyanide | 224.0868 |
Note: This table is illustrative and based on general fragmentation patterns of 2,7-naphthyridine derivatives.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound and its derivatives, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR techniques is essential for complete structural assignment.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
Due to the often limited number of protons on the core of highly substituted naphthyridines like the tetrachloro- derivative, 2D NMR techniques are critical for unambiguously assigning the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu It is invaluable for establishing the connectivity of proton spin systems within the molecule, for instance, in assigning protons on a substituent chain or any remaining protons on the naphthyridine core. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu It provides a direct link between the proton and carbon skeletons of the molecule, allowing for the straightforward assignment of protonated carbon atoms. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the complete molecular structure by identifying longer-range couplings (typically ²JCH and ³JCH) between protons and carbons. sdsu.edu This allows for the connection of different spin systems and the assignment of quaternary (non-protonated) carbons, which are particularly important in the context of this compound where four carbons of the core are attached to chlorine atoms. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining the stereochemistry and conformation of substituents on the 2,7-naphthyridine core.
The application of these techniques to various substituted 2,7-naphthyridines has been documented, providing a framework for the analysis of new derivatives. iastate.edu
Table 2: Representative 2D NMR Correlations for a Hypothetical Substituted 2,7-Naphthyridine
| Experiment | Correlation Observed | Structural Information Gained |
|---|---|---|
| COSY | H-4 ↔ H-5 | Connectivity between protons on the pyridine (B92270) rings. |
| HSQC | H-4 / C-4 | Direct one-bond attachment of H-4 to C-4. |
| HMBC | H-4 → C-5, C-4a, C-8a | Connectivity across multiple bonds, linking spin systems and identifying quaternary carbons. |
Note: This table is illustrative. The specific correlations depend on the substitution pattern.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) provides valuable structural information for materials that are insoluble or exist in crystalline or amorphous solid forms. For nitrogen-containing heterocycles, ssNMR, particularly ¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic Angle Spinning), can offer insights into the local environment of atoms in the solid state. iastate.edunih.gov This is especially useful for distinguishing between different polymorphs or for studying the structure of materials where single crystals suitable for X-ray diffraction cannot be obtained.
Recent advancements, such as the "attached nitrogen test" using ¹³C{¹⁴N} solid-state NMR, have shown great promise in differentiating between heterocyclic isomers by identifying carbons directly bonded to nitrogen. iastate.edunih.govacs.org This technique leverages the high natural abundance of ¹⁴N to provide a simple method for aiding in ¹³C signal assignment and confirming the atomic connectivity within the heterocyclic core. iastate.edunih.gov
X-ray Crystallography for Single-Crystal Structural Determination and Crystal Packing Analysis
Table 3: Example Crystallographic Data for a 2,7-Naphthyridine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 14.3 |
| β (°) | 95.5 |
| Volume (ų) | 1460 |
Note: This is an example based on typical values for such compounds and does not represent a specific measured structure of this compound.
UV-Visible and Fluorescence Spectroscopy for Electronic Transition Studies and Photophysical Property Characterization
UV-Visible and fluorescence spectroscopy are fundamental techniques for investigating the electronic properties of this compound and its derivatives. The UV-Vis absorption spectrum reveals the electronic transitions within the molecule, typically π-π* and n-π* transitions associated with the aromatic system. The position and intensity of the absorption bands are sensitive to the substitution pattern on the 2,7-naphthyridine core.
Fluorescence spectroscopy provides information about the emissive properties of these compounds. Many naphthyridine derivatives exhibit fluorescence, and their emission wavelength, quantum yield, and fluorescence lifetime are key parameters for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. mdpi.com The introduction of different functional groups can significantly tune these photophysical properties. For example, studies on substituted naphthalimide derivatives, which share some structural similarities, show that electron-donating or electron-withdrawing groups can cause shifts in the absorption and emission wavelengths. nih.gov Similar effects are expected for substituted 2,7-naphthyridines.
Table 4: Illustrative Photophysical Data for a Functionalized 2,7-Naphthyridine Derivative
| Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |
|---|---|---|---|
| Dichloromethane | 350 | 450 | 0.25 |
| Acetonitrile (B52724) | 348 | 465 | 0.18 |
Note: This table is illustrative and based on general trends observed for fluorescent heterocyclic compounds.
Electrochemical Analysis (Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Potentials and Energy Level Mapping
Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed to investigate the redox behavior of this compound and its derivatives. These techniques provide information on the oxidation and reduction potentials of the compounds, which are crucial for understanding their electronic structure and for applications in electroactive materials.
From the onset potentials of the first oxidation and reduction peaks in the voltammograms, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be estimated. This energy level mapping is vital for designing materials for use in electronic devices like OLEDs and organic photovoltaics (OPVs), as it determines the efficiency of charge injection and transport. The redox properties of naphthyridine derivatives can be significantly influenced by the nature and position of substituents on the aromatic core. For instance, electron-withdrawing groups are expected to lower both HOMO and LUMO energy levels, making the compound more difficult to oxidize and easier to reduce.
Table 5: Example Electrochemical Data and Calculated Energy Levels for a 2,7-Naphthyridine Derivative
| Parameter | Value (vs. Fc/Fc⁺) |
|---|---|
| Onset Oxidation Potential (E_ox) | +1.2 V |
| Onset Reduction Potential (E_red) | -1.8 V |
| HOMO Energy (eV) (calculated) | -6.0 eV |
| LUMO Energy (eV) (calculated) | -3.0 eV |
Note: This table presents hypothetical data to illustrate the application of electrochemical analysis. The values are calculated using the empirical formulas: HOMO = - (E_ox + 4.8) eV and LUMO = - (E_red + 4.8) eV, where potentials are referenced against the ferrocene/ferrocenium couple.
Chromatographic Techniques (HPLC-UV/MS, GC-MS) for Purity Assessment, Reaction Monitoring, and Isomer Separation in Research Settings
In the synthesis and characterization of this compound and its derivatives, chromatographic techniques are indispensable for ensuring the purity of the final compounds, monitoring the progress of chemical reactions, and separating isomeric products. High-Performance Liquid Chromatography with Ultraviolet and Mass Spectrometric detection (HPLC-UV/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical methods routinely employed in research settings for these purposes.
High-Performance Liquid Chromatography (HPLC-UV/MS)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, a category into which many naphthyridine derivatives fall. When coupled with UV and mass spectrometry detectors, it provides comprehensive qualitative and quantitative information.
Purity Assessment:
The purity of a synthesized batch of this compound is critical for its subsequent use in any research application. HPLC-UV allows for the detection and quantification of impurities. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase gradient of acetonitrile and water. The high degree of chlorination in this compound makes it a relatively nonpolar molecule, which will be well retained on a C18 column.
The UV detector is used to quantify the main peak corresponding to the target compound and any impurity peaks. The percentage purity is often determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a reference standard of known purity is used to create a calibration curve.
Mass spectrometry detection provides an orthogonal method of peak verification. The mass-to-charge ratio (m/z) of the main peak can be used to confirm the identity of this compound, and the m/z of impurity peaks can help in their identification.
Illustrative HPLC-UV/MS Data for Purity Assessment of a Hypothetical Batch of this compound
| Peak No. | Retention Time (min) | UV Area (%) | [M+H]⁺ (m/z) | Tentative Identification |
| 1 | 3.5 | 1.2 | 268.9 | Trichlorohydroxy-2,7-naphthyridine |
| 2 | 5.8 | 98.5 | 302.9 | This compound |
| 3 | 7.2 | 0.3 | 336.8 | Pentachloro-2,7-naphthyridine |
Reaction Monitoring:
HPLC-UV/MS is an invaluable tool for monitoring the progress of the synthesis of this compound. Small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and injected into the HPLC system. This allows the researcher to track the consumption of starting materials and the formation of the desired product and any byproducts. mdpi.com
For instance, in a reaction to synthesize this compound from a precursor like 2,7-dihydroxynaphthyridine, the disappearance of the starting material's peak and the appearance and growth of the product peak can be monitored. This real-time information helps in determining the optimal reaction time and conditions, potentially improving the yield and purity of the final product.
Hypothetical Reaction Monitoring Data for the Synthesis of this compound
| Time (hours) | Starting Material Area (%) | Product Area (%) | Byproduct Area (%) |
| 0 | 100 | 0 | 0 |
| 2 | 45 | 50 | 5 |
| 4 | 10 | 85 | 5 |
| 6 | <1 | 93 | 6 |
| 8 | <1 | 92 | 7 |
Isomer Separation:
The synthesis of substituted naphthyridines can often lead to the formation of structural isomers. Separating these isomers is crucial as they may possess different physical, chemical, and biological properties. HPLC offers several strategies for isomer separation. For chlorinated aromatic compounds, the choice of stationary phase is critical. While C18 columns are common, other stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivities for aromatic and halogenated compounds. chromforum.org
Furthermore, the use of specialized stationary phases such as porous graphitic carbon (PGC) has been shown to be effective in separating structural isomers of aromatic compounds. nih.gov The flat, rigid surface of PGC can interact with the planar structure of the naphthyridine ring system, allowing for separation based on subtle differences in molecular shape and planarity. usgs.gov Method development, including optimization of the mobile phase composition and temperature, is often required to achieve baseline separation of isomers. chromforum.org
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds. Given its tetrachlorinated nature, this compound is expected to have sufficient volatility and thermal stability for GC analysis.
Purity Assessment:
For purity assessment, a small amount of the sample is dissolved in a suitable solvent and injected into the gas chromatograph. The compound vaporizes and is separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak. The high resolution of capillary GC columns allows for the separation of closely related impurities. GC-MS is particularly useful for detecting volatile organic impurities that may not be easily detected by HPLC.
The mass spectrometer can be operated in full-scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known impurities. nih.gov
Illustrative GC-MS Data for Purity Assessment of a Hypothetical Batch of this compound
| Retention Time (min) | Major Ions (m/z) | Tentative Identification |
| 10.2 | 302, 304, 267, 232 | This compound |
| 9.8 | 268, 270, 233, 205 | Trichloromonochloro-2,7-naphthyridine isomer |
| 11.5 | 298, 300, 263, 228 | Impurity from solvent or reagent |
Reaction Monitoring:
Similar to HPLC, GC-MS can be used to monitor the progress of reactions, provided the starting materials, intermediates, and products are amenable to GC analysis. Derivatization techniques can sometimes be employed to increase the volatility of polar compounds for GC-MS analysis. nih.gov
Isomer Separation:
Capillary GC is renowned for its high separation efficiency, making it an excellent technique for the separation of isomers. Different isomers of chlorinated naphthyridines will likely have slightly different boiling points and interactions with the stationary phase, leading to different retention times. The choice of the GC column (in terms of stationary phase, length, and internal diameter) is critical for achieving optimal separation. helcom.fi The unique mass fragmentation patterns of the separated isomers can then be used for their unambiguous identification.
Applications and Emerging Research Frontiers Involving the 1,3,6,8 Tetrachloro 2,7 Naphthyridine Scaffold
Advanced Materials Science and Organic Electronics
The unique electronic and photophysical properties of naphthyridine-based compounds have positioned them as promising candidates for a range of applications in organic electronics and materials science. The nitrogen atoms within the aromatic system influence the frontier molecular orbital energy levels, often leading to desirable electron-accepting and charge-transporting characteristics.
Design and Synthesis of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Components
The development of efficient and stable organic electronic devices heavily relies on the design of novel materials with optimized properties. Naphthyridine derivatives have shown considerable promise in this area.
In OLEDs, electron-transporting layers (ETLs) and hole-blocking layers (HBLs) are crucial for balancing charge injection and transport, thereby enhancing device efficiency and lifetime. The electron-deficient nature of the naphthyridine core makes its derivatives suitable for these roles. While direct synthesis from 1,3,6,8-tetrachloro-2,7-naphthyridine is not explicitly detailed, related naphthyridine structures have demonstrated efficacy. For instance, oligomers of 1,8-naphthyridine (B1210474) have been investigated as n-type materials, exhibiting high electron affinities (2.79–3.00 eV) and reversible electrochemical reduction, which are key characteristics for efficient electron transport. rsc.org These properties suggest that functionalized 2,7-naphthyridines could similarly be developed into effective ETL and HBL materials.
The rigid and planar structure of the naphthyridine scaffold provides a robust platform for creating fluorescent emitters. By attaching various chromophoric and auxochromic groups to the core, the emission color and photophysical properties can be finely tuned. For example, novel 2,7-naphthyridine (B1199556) derivatives have been synthesized that exhibit phosphorescence and thermally activated delayed fluorescence (TADF), properties that are highly sought after for achieving high efficiency in OLEDs. rsc.org Furthermore, iridium(III) complexes incorporating naphthyridine-based ligands have been developed as phosphorescent emitters, achieving high external quantum efficiencies (EQEs) of over 30% in green to red OLEDs. acs.org The performance of such emitters is highly dependent on their molecular design, which influences their photoluminescence quantum yields (PLQYs) and emission wavelengths.
| Emitter Type | Emission Color | Max. EQE (%) | PLQY (%) | Reference |
| Iridium(III) Complex with Naphthyridine Ligand | Green | 32.3 | 80-85 | acs.org |
| 1,8-Naphthyridine Oligomer | Yellow to White-Pink | 1.2 (current efficiency cd A⁻¹) | 70-100 | rsc.org |
| TADF Emitter with 1,8-Naphthyridine | Blue | 20.9 | High | researchgate.net |
This table presents data for various naphthyridine-based emitters to illustrate the potential of the scaffold.
Organic Field-Effect Transistors (OFETs) and Charge Transport Materials
Organic field-effect transistors are a key component of flexible and printed electronics. The performance of OFETs is largely determined by the charge carrier mobility of the organic semiconductor used. Naphthyridine derivatives have been explored as active materials in OFETs. A series of 2,6-naphthyridine (B1209661) and 2,6-naphthyridine-1,5-dione derivatives have been synthesized and shown to exhibit either bipolar or n-type charge transport. acs.org The introduction of electron-withdrawing groups can enhance the electron mobility of these materials. nih.gov The charge transport properties are highly dependent on the molecular packing in the solid state, which can be influenced by the substituents on the naphthyridine core.
| Naphthyridine Derivative | Transport Type | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Reference |
| 2,6-Naphthyridine Derivative | Bipolar/n-type | up to 0.021 | up to 0.019 | acs.org |
| Naphthodifuranone-based Polymer (P-NDF) | p-type | 0.55 | - | semanticscholar.org |
| Thiazolothiazole-based Polymer (PCTZ-T) | p-type | 1.98 | - | semanticscholar.org |
This table showcases charge transport data for various advanced organic materials, including a naphthyridine derivative, to provide context for potential performance.
Fluorescent Probes, Chemosensors, and Optical Switches
The ability of the naphthyridine scaffold to interact with analytes, often accompanied by a change in its fluorescence properties, makes it a valuable component in the design of chemosensors. The nitrogen atoms can act as binding sites for metal ions and other species. For example, a 2,7-naphthyridine-based fluorescent probe has been developed for the rapid and sensitive detection of thiophenol. rsc.org This probe demonstrated a significant fluorescence enhancement upon binding. Similarly, derivatives of 1,8-naphthyridine have been employed in fluorescent probes for staining nucleic acids, leveraging the hydrogen bonding capabilities of the naphthyridine core. The development of such sensors often involves creating a system where the binding event modulates the photophysical properties of the molecule, leading to a detectable signal.
Chemical Biology and Mechanistic Probe Development (Strictly Excluding Clinical & Safety Data)
Design of Molecular Probes for Investigating Biological Pathways and Target Identification
The design of molecular probes is a cornerstone of chemical biology, enabling the visualization and investigation of complex biological processes. The this compound scaffold is a promising starting point for the creation of such probes, primarily due to the predictable reactivity of its chloro-substituents via nucleophilic aromatic substitution (SNAr).
Design Principles: The fundamental design of a molecular probe based on this scaffold would involve the selective replacement of one or more chlorine atoms with a reporter group (e.g., a fluorophore) and a targeting moiety. The remaining chlorine atoms can be used to modulate the electronic properties and solubility of the probe or to introduce further functionalities. The key design principles include:
Fluorophore Attachment: A primary amine-containing fluorophore can be readily attached to the scaffold through an SNAr reaction. The choice of fluorophore will dictate the photophysical properties of the probe, such as excitation and emission wavelengths.
Targeting Moiety Integration: A second nucleophilic substitution can introduce a group that specifically interacts with a biological target of interest, such as a protein or nucleic acid. This moiety could be a known ligand, a peptide sequence, or a pharmacophore.
Linker Chemistry: The use of linkers of varying lengths and compositions between the naphthyridine core and the functional groups can be crucial for optimizing the probe's performance by ensuring proper folding and interaction with the target.
Modulation of Properties: The remaining chlorine atoms can be substituted with small nucleophiles like methoxide (B1231860) or amines to fine-tune the probe's solubility, cell permeability, and electronic properties, which can influence its fluorescence quantum yield and photostability.
Molecular Interaction Mechanisms: The interaction of a 2,7-naphthyridine-based probe with its biological target would be governed by a combination of forces. The planar, aromatic naphthyridine core can participate in π-stacking interactions with aromatic residues in a protein's binding pocket or intercalate into DNA. nih.gov The substituents introduced in place of the chlorine atoms will dictate the specific hydrogen bonding, electrostatic, and hydrophobic interactions that determine the probe's binding affinity and selectivity.
Development of Scaffolds for Combinatorial Library Synthesis and High-Throughput Screening in vitro
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds for high-throughput screening (HTS) to identify new drug leads. nih.gov The this compound scaffold is exceptionally well-suited for this purpose due to its multiple, reactive chlorine atoms that allow for the systematic introduction of diversity.
The differential reactivity of the chlorine atoms is a key advantage. The positions α to the nitrogen atoms (positions 1 and 8) are generally more activated towards nucleophilic attack than the β positions (positions 3 and 6). This inherent regioselectivity can be exploited to build libraries in a controlled, stepwise manner. For instance, a library could be constructed by first reacting the tetrachloro scaffold with a set of primary amines under conditions that favor monosubstitution at the most reactive position. The resulting mixture of monosubstituted products could then be reacted with a second set of nucleophiles under more forcing conditions to achieve disubstitution. This process can be continued to create a library of tetra-substituted 2,7-naphthyridines with a high degree of structural diversity.
Both solution-phase and solid-phase synthesis methodologies can be employed. mdpi.comnih.gov In a solid-phase approach, the tetrachloro-2,7-naphthyridine scaffold could be anchored to a resin, followed by sequential substitution reactions with different building blocks. This approach simplifies purification and allows for the generation of large, spatially addressed libraries for HTS.
Structure-Activity Relationship (SAR) Studies in Defined in vitro Model Systems
Understanding the relationship between the structure of a molecule and its biological activity is fundamental to drug discovery. The this compound scaffold provides an excellent framework for systematic SAR studies. By sequentially and selectively replacing the four chlorine atoms with a variety of substituents, researchers can probe the specific interactions between the molecule and its biological target, such as an enzyme or a receptor.
For example, in an enzyme inhibition assay, a library of 2,7-naphthyridine derivatives could be synthesized where each chlorine atom is systematically replaced with different functional groups (e.g., amines, alcohols, thiols of varying size and electronic properties). The inhibitory concentrations (IC50) of these compounds would then be determined.
Table 1: Hypothetical SAR Data for 2,7-Naphthyridine Derivatives in an Enzyme Inhibition Assay
| Compound ID | R1 | R3 | R6 | R8 | IC50 (µM) |
|---|---|---|---|---|---|
| 1 | Cl | Cl | Cl | Cl | >100 |
| 2a | -NH2 | Cl | Cl | Cl | 50 |
| 2b | -OH | Cl | Cl | Cl | 75 |
| 3a | -NH2 | -NH2 | Cl | Cl | 10 |
| 3b | -NH2 | -OH | Cl | Cl | 25 |
| 4a | -NH(CH3) | -NH2 | Cl | Cl | 5 |
| 4b | -N(CH3)2 | -NH2 | Cl | Cl | 15 |
Understanding Molecular Recognition and Binding Affinity through Computational Modeling and in vitro Binding Studies
Computational modeling plays an increasingly important role in modern drug design, allowing for the prediction of molecular properties and interactions before undertaking extensive synthetic work. researchgate.netnih.govosti.gov For the this compound scaffold, computational methods can be used to:
Predict Reactivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the electron density at each carbon atom of the naphthyridine ring. This can predict the regioselectivity of nucleophilic attack, guiding synthetic strategies. For instance, the Lowest Unoccupied Molecular Orbital (LUMO) distribution can indicate the most electrophilic sites. wuxiapptec.com
Model Ligand-Protein Interactions: Molecular docking simulations can be used to predict the binding mode of 2,7-naphthyridine derivatives within the active site of a target protein. This can provide insights into the key interactions responsible for binding affinity and selectivity.
Predict Binding Affinity: More advanced computational methods, such as free energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA), can be used to quantitatively predict the binding affinity of a series of ligands. nih.gov This can help prioritize the synthesis of the most promising compounds.
These computational predictions must be validated by in vitro binding studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which provide experimental data on binding kinetics and thermodynamics. The combination of computational modeling and experimental validation provides a powerful approach to understanding molecular recognition and optimizing binding affinity.
Specialized Reagents and Intermediates in Advanced Organic Synthesis
Beyond its direct applications in drug discovery, this compound is a valuable building block for the synthesis of more complex molecules.
Precursors for the Synthesis of Complex Natural Products and Analogues
Many natural products contain heterocyclic cores. nih.govnih.gov While natural products containing the 2,7-naphthyridine skeleton are known, the tetrachlorinated derivative provides a synthetic entry point to a much wider range of analogues that are not accessible through biological pathways. The chlorine atoms can be replaced not only by simple nucleophiles but also through more complex cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce aryl, alkyl, and other carbon-based substituents. This allows for the construction of highly elaborate molecular architectures, including analogues of known natural products with potentially improved properties.
Building Blocks for Diverse Heterocyclic Chemical Libraries
The tetrachloro-2,7-naphthyridine scaffold can serve as a starting point for the creation of diverse heterocyclic chemical libraries. nih.govrsc.org The sequential and regioselective substitution of the chlorine atoms allows for the introduction of a wide variety of functional groups. Furthermore, the installed substituents can themselves participate in subsequent reactions. For example, an amino group introduced at one position could be acylated, while a hydroxyl group at another position could be etherified. This multi-step functionalization can lead to the generation of libraries with a high degree of skeletal and substituent diversity, which is highly valuable for exploring new areas of chemical space in the search for novel bioactive compounds.
Future Directions and Unexplored Avenues in 1,3,6,8 Tetrachloro 2,7 Naphthyridine Research
Integration of Artificial Intelligence and Machine Learning for Accelerated Molecular Design and Property Prediction
Development of Sustainable and Green Chemistry Approaches for Synthesis and Functionalization
Traditional synthetic routes to polyhalogenated aromatic compounds often rely on harsh reagents and produce significant waste. Future efforts must prioritize the development of green and sustainable methods for the synthesis and subsequent functionalization of 1,3,6,8-tetrachloro-2,7-naphthyridine.
Microwave-assisted synthesis is a promising avenue, as it has been shown to accelerate reactions and improve yields for other naphthyridine derivatives, often under more environmentally benign conditions. researchgate.net The use of safer, renewable solvents like ethanol (B145695) or even "on-water" reactions, which have proven effective for other multicomponent syntheses of naphthyridine-related structures, should be explored. rsc.orgrsc.org Furthermore, developing catalytic, atom-economical methods for the selective functionalization of the C-Cl bonds is crucial. This would avoid the stoichiometric waste associated with traditional nucleophilic substitution reactions and allow for more efficient diversification of the core structure. Methodologies like ball milling and the use of ionic liquids could also be investigated to reduce solvent use and energy consumption. rasayanjournal.co.in
Exploration of Novel Photophysical and Optoelectronic Phenomena in Hybrid Systems
The electron-deficient nature of the 2,7-naphthyridine (B1199556) core, amplified by the four electron-withdrawing chlorine atoms, suggests significant potential in optoelectronics. While related naphthyridine isomers have been investigated for their photophysical properties, including second-harmonic generation nih.gov, the specific tetrachloro-2,7-naphthyridine derivative remains uncharacterized in this regard.
Future research should involve synthesizing derivatives where the chlorine atoms are selectively replaced with chromophoric or electronically active groups to create donor-acceptor systems. These new molecules could be studied for phenomena such as thermally activated delayed fluorescence (TADF), aggregation-induced emission (AIE), and nonlinear optical (NLO) activity. nih.gov Integrating this compound or its derivatives as building blocks in larger hybrid systems, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), could lead to materials with novel light-emitting or semiconducting properties.
Advanced Applications in Quantum Computing and Spintronics (if relevant)
The field of molecular spintronics aims to use individual molecules to store or process information, offering a path to next-generation electronic devices. rsc.org Polycyclic aromatic hydrocarbons and related nitrogen-containing systems are of interest for their potential to host stable spin states. nih.gov While direct applications of this compound in quantum computing are highly speculative, its rigid, planar structure and defined electronic properties make it a candidate for fundamental studies.
Future work could explore the synthesis of open-shell derivatives of the tetrachloronaphthyridine core, potentially by incorporating radical-stabilizing groups. The interaction of these molecular spins with magnetic substrates or their behavior within single-molecule junctions could be investigated. Such fundamental research is a necessary first step to assess the viability of the 2,7-naphthyridine scaffold in emerging quantum technologies. rsc.orgarxiv.org
Multiscale Modeling and Simulation of Compound Behavior in Complex Environments
To guide synthetic efforts and understand the potential of this compound in materials applications, a robust computational and theoretical understanding is essential. Quantum chemical calculations can predict molecular properties and reactivity, helping to explain the effects of halogenation on the electronic structure of the naphthyridine core. nih.gov
Future research should employ multiscale modeling techniques to simulate the behavior of this molecule in more complex environments. This includes:
Quantum Mechanics/Molecular Mechanics (QM/MM): To study the interaction of the molecule with a biological target or a solvent environment.
Molecular Dynamics (MD): To simulate the self-assembly and bulk morphological properties of materials derived from the tetrachloronaphthyridine scaffold.
Density Functional Theory (DFT): To accurately predict electronic and photophysical properties, guiding the design of new derivatives for optoelectronic applications.
These simulations can provide critical insights into structure-property relationships that are difficult to obtain through experimentation alone, thereby accelerating the development cycle.
Diversification of the 2,7-Naphthyridine Scaffold beyond Halogenation for Expanded Utility
While the tetrachloro- substitution provides a unique starting point, the true potential of the 2,7-naphthyridine scaffold lies in its further functionalization. The chlorine atoms are not just passive substituents; they are reactive handles for introducing a wide array of chemical functionalities via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira acs.org, Buchwald-Hartwig).
A systematic exploration of these reactions would allow for the creation of libraries of novel 2,7-naphthyridine derivatives. nih.gov This diversification could include the introduction of:
Amine, ether, and thiol groups: To modulate solubility and introduce hydrogen-bonding capabilities.
Aryl and heteroaryl groups: To extend the π-conjugated system for tuning optical and electronic properties.
Boronic esters and other reactive groups: To create versatile building blocks for polymerization or further elaboration.
This strategic diversification will be key to moving this compound from a rare chemical to a versatile platform for applications ranging from medicinal chemistry to materials science. nih.gov
Conclusion: Synthesis, Reactivity, and Transformative Potential of 1,3,6,8 Tetrachloro 2,7 Naphthyridine in Modern Chemistry
Synthesis of Key Research Findings and Methodological Advancements
Research into the synthesis of the 2,7-naphthyridine (B1199556) core has revealed a variety of effective strategies. The majority of these methods rely on the cyclocondensation or intramolecular cyclization of appropriately substituted pyridine (B92270) precursors. researchgate.net Alternative approaches have also been developed, starting from acyclic compounds, quinoline (B57606) derivatives, or through the rearrangement of other heterocyclic systems like pyrrolo[3,4-c]pyridines. researchgate.net
One notable and direct method for creating a symmetrically substituted 2,7-naphthyridine ring involves the Friedel–Crafts tetraacylation of 2-methylpropene. This reaction, when followed by condensation with ammonia, yields 1,3,6,8-tetraalkylated 2,7-naphthyridines. thieme-connect.de While this specific method produces alkylated derivatives, it highlights a powerful convergent approach to assembling the core structure. The synthesis of the target compound, 1,3,6,8-tetrachloro-2,7-naphthyridine, likely involves the chlorination of a parent 2,7-naphthyridine or a derivative thereof, a common strategy for introducing reactive handles onto heterocyclic rings. The presence of four chlorine atoms transforms the 2,7-naphthyridine core into a highly electrophilic system, poised for a multitude of chemical transformations.
Reiteration of the Compound's Significance as a Versatile Platform in Chemical Research
The strategic placement of four chlorine atoms on the 2,7-naphthyridine framework endows this compound with exceptional versatility as a chemical intermediate. Each chlorine atom serves as a potential site for nucleophilic substitution or cross-coupling reactions, allowing for the programmed and regioselective introduction of a wide array of functional groups. This tetra-functionalized nature opens the door to the creation of complex molecular architectures and libraries of novel compounds.
The general class of naphthyridines has been shown to participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura coupling. nih.gov By analogy, this compound is an ideal substrate for such transformations, enabling the attachment of aryl, heteroaryl, alkyl, and other moieties. This capability is crucial for tuning the electronic, photophysical, and biological properties of the resulting molecules. The inherent biological relevance of the 2,7-naphthyridine scaffold, with derivatives exhibiting antitumor and antimicrobial activities, further elevates the importance of this chlorinated intermediate as a starting point for the development of new therapeutic agents. researchgate.netnih.gov
Identification of Promising Future Research Trajectories and Unmet Challenges
The full potential of this compound as a building block for advanced materials and biologically active compounds is yet to be fully realized. Several promising research directions can be envisioned:
Medicinal Chemistry: A primary focus should be the systematic exploration of its reactivity with various nucleophiles and in cross-coupling reactions to generate diverse libraries of substituted 2,7-naphthyridines. These libraries can then be screened for a range of biological activities, including but not limited to anticancer, antiviral, and antibacterial properties. The development of multi-target directed ligands, where the 2,7-naphthyridine core is hybridized with other pharmacophores, represents a particularly exciting frontier. nih.gov
Materials Science: The electron-deficient nature of the perchlorinated 2,7-naphthyridine core makes it an excellent candidate for the development of novel organic electronic materials. Future work could focus on synthesizing conjugated polymers or small molecules incorporating this unit for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The rigid, planar structure of the naphthyridine system is advantageous for promoting intermolecular π-stacking and efficient charge transport.
Catalysis: The nitrogen atoms within the 2,7-naphthyridine ring possess lone pairs of electrons, making them potential coordination sites for metal ions. The synthesis of novel ligands and metal complexes based on this scaffold could lead to new catalysts for a variety of organic transformations. The electronic properties of the ligand could be finely tuned through substitution at the chlorinated positions.
One of the primary unmet challenges is the detailed characterization of the regioselectivity of substitution reactions on this compound. Understanding and controlling the order and sites of chlorine displacement is crucial for the rational design and synthesis of target molecules. Further computational and experimental studies are needed to elucidate the factors governing this selectivity. Additionally, while the synthesis of the 2,7-naphthyridine core is established, the development of more efficient and scalable routes to the tetrachlorinated derivative itself remains a key objective.
Q & A
Q. What are the primary synthetic routes for 1,3,6,8-tetrachloro-2,7-naphthyridine, and how do reaction conditions influence selectivity?
The compound is synthesized via chlorination of precursor naphthyridines using phosphorus oxychloride (POCl₃) under high-temperature sealed conditions (180°C), achieving yields up to 82% . Alcoholysis reactions selectively replace more reactive chlorine atoms (e.g., at positions 1 and 8) with alkoxy groups, enabling controlled derivatization (e.g., 3,6-dichloro-1,8-dimethoxy derivatives) . Optimizing stoichiometry, solvent polarity, and temperature is critical to minimize side reactions and enhance regioselectivity.
Q. How do the positions and number of chlorine substituents affect the chemical reactivity of this compound in nucleophilic substitution reactions?
Chlorine at positions 1 and 8 exhibits higher electrophilicity due to electron-withdrawing effects from the adjacent nitrogen atoms, making these sites more reactive toward nucleophiles like amines or alkoxides . For example, this compound reacts with benzylamine to yield 2,7-bis(benzylamino) derivatives under neat conditions (150°C, 56% yield) . Steric hindrance at positions 3 and 6 reduces their reactivity, requiring harsher conditions for substitution.
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) are essential for confirming molecular weight and substitution patterns . X-ray crystallography provides definitive structural validation, while differential scanning calorimetry (DSC) assesses thermal stability and crystallinity . Purity is best determined via HPLC with UV detection at 254 nm, leveraging the compound’s aromatic π-system absorption .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?
Discrepancies often arise from variations in substituent positioning (e.g., antimicrobial activity in 6-chloro vs. anticancer activity in 7-chloro derivatives) . Systematic structure-activity relationship (SAR) studies using isogenic derivatives can isolate positional effects. Additionally, standardizing assay conditions (e.g., cell lines, IC₅₀ protocols) and validating target engagement via biophysical methods (e.g., surface plasmon resonance) reduce variability . Meta-analyses of published data with rigorous statistical adjustments (e.g., Bonferroni correction) further clarify trends.
Q. How can computational methods enhance understanding of this compound’s interaction with biological targets?
Molecular dynamics (MD) simulations (≥25 μs trajectories) and molecular mechanics-generalized Born surface area (MM-GBSA) calculations model binding modes to RNA or proteins . For example, cluster analysis of MD data identified 16 distinct binding conformations of naphthyridines to r(CUG) RNA repeats, guiding rational design of derivatives with improved affinity . Density functional theory (DFT) calculations predict electrophilic hotspots for covalent modification, aiding in inhibitor design.
Q. In optimizing catalytic hydrogenation of this compound derivatives, what factors enhance yield and selectivity?
Transition-metal catalysts (e.g., Pd/C or Raney Ni) in continuous flow reactors improve hydrogenation efficiency by reducing mass-transfer limitations . Solvent choice (e.g., ethanol vs. THF) modulates reaction kinetics, while pressure (1–10 bar H₂) and temperature (50–100°C) control regioselectivity. Post-reduction quenching with HCl stabilizes tetrahydro derivatives (e.g., 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride) . In situ monitoring via FTIR or Raman spectroscopy enables real-time adjustment of reaction parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








